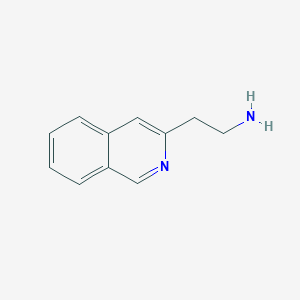

3-Isoquinolineethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isoquinolin-3-ylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-6-5-11-7-9-3-1-2-4-10(9)8-13-11/h1-4,7-8H,5-6,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHKHGSWPQBAAQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Isoquinolineethanamine and Its Derivatives

Strategies for Core 3-Isoquinolineethanamine Scaffold Synthesis

The construction of the fundamental 3-Isoquinolineethanamine structure can be achieved through various modern synthetic strategies. These include cascade reactions that form multiple bonds in a single operation, transition-metal-mediated cross-coupling and annulation reactions, and asymmetric organocatalysis for producing chiral derivatives.

Cascade reactions, also known as domino or tandem reactions, are highly efficient processes for building complex molecular scaffolds like the isoquinoline (B145761) core from simple precursors in a single pot. bohrium.com These reactions often proceed through intermediates that are immediately consumed in subsequent steps.

Metal-Mediated Cascades: Gold-mediated cascade cyclization reactions are effective for accessing polycyclic scaffolds containing the isoquinoline motif. bohrium.com Similarly, copper catalysts can activate protected aminosulfonyl compounds, which then react with 2-iodobenzamides and undergo a cascade cyclization via a 6-endo-dig pathway to yield 3-substituted isoquinoline structures. nih.gov Palladium catalysts are also employed in tandem reactions to generate isoquinoline derivatives. bohrium.com A specific palladium-catalyzed cascade involves the cyclization-coupling of trisubstituted allenamides with arylboronic acids, proceeding through a π-allylpalladium intermediate to form highly substituted 1,2-dihydroisoquinolines. nih.gov

Radical Cascades: A controlled radical cyclization cascade of o-alkynylbenzamides can be initiated using metal-free photoredox catalysis. This process involves an amidyl N-centered radical adding to a C-C triple bond to generate various isoquinoline-related structures. acs.org

Base-Promoted Cascades: Base-promoted intermolecular cascade cyclizations have been developed, for instance, in the reaction of tetrahydroisoquinolines with substituted 3-aryl(heteroaryl)-3-chloroacrylaldehydes to produce pyrrolo[2,1-a]isoquinolines. researchgate.net

Transition-metal catalysis is a cornerstone of modern synthetic chemistry, offering powerful tools for C-H activation and annulation to construct the isoquinoline ring system. researchgate.netnih.gov These methods are valued for their high efficiency and selectivity. bohrium.com

Rhodium Catalysis: Rhodium(III)-catalyzed C-H activation is a robust method for synthesizing isoquinoline derivatives. bohrium.com For example, the [4+2] annulation of N-(pivaloyloxy) aryl amides with internal acetylene-containing α-amino carboxylates yields functionalized isoquinolones. nih.gov These isoquinolones can be subsequently aromatized to the corresponding isoquinolines. nih.gov Another approach involves the one-pot, three-component reaction of N-methoxybenzamide, an α-diazoester, and an alkyne, promoted by a rhodium(III) catalyst. researchgate.net

Ruthenium Catalysis: Ruthenium(II)-catalyzed C-H functionalization provides an oxidant-free route to isoquinolines. organic-chemistry.org This method can utilize primary benzylamines and sulfoxonium ylides, where the free amine acts as a directing group. organic-chemistry.org Additionally, Ru-catalyzed C-H/N-N activation has been used in the annulation of N-Cbz hydrazones with internal alkynes. researchgate.net

Palladium and Copper Catalysis: Palladium-catalyzed coupling reactions are widely used. A sequential coupling-imination-annulation of ortho-bromoarylaldehydes and terminal alkynes with ammonium acetate under microwave irradiation yields substituted isoquinolines. organic-chemistry.org Copper-catalyzed reactions also provide efficient pathways; for instance, the reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile (B52724) can produce densely functionalized isoquinolines. organic-chemistry.org

| Catalyst Group | Metal | Reaction Type | Starting Materials | Product Type |

| Group 9 | Rhodium (Rh) | C-H Activation / Annulation | O-pivaloyl oximes, Acryloylsilanes | 3-Acylsilane-substituted isoquinolines researchgate.net |

| Group 9 | Cobalt (Co) | C-H/N-N Bond Activation | Azines, Alkynes | Isoquinolines researchgate.net |

| Group 8 | Ruthenium (Ru) | C-H Functionalization / Annulation | Primary benzylamines, Sulfoxonium ylides | Isoquinolines organic-chemistry.org |

| Group 10 | Palladium (Pd) | Cascade Cyclization-Coupling | Trisubstituted allenamides, Arylboronic acids | 1,2-Dihydroisoquinolines nih.gov |

| Group 11 | Copper (Cu) | Tandem [3+2+1] Cyclization | 2-Bromoaryl ketones, Terminal alkynes, CH3CN | Functionalized isoquinolines organic-chemistry.org |

| Group 11 | Silver (Ag) | Cyclization | 2-Alkynyl benzyl azides | Substituted isoquinolines organic-chemistry.org |

| Group 11 | Gold (Au) | Cascade Cyclization | Various precursors | Polycyclic isoquinoline scaffolds bohrium.com |

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules, avoiding the use of metals. nih.gov This is particularly relevant for producing enantiomerically pure isoquinoline derivatives.

An effective method for the asymmetric organocatalytic one-pot synthesis of trans-3,4-disubstituted 3,4-dihydroisoquinolin-1(2H)-ones has been developed. nih.govnih.gov This reaction starts from 2-(nitromethyl)benzaldehydes and N-protected aldimines and employs a quinine-based squaramide as the organocatalyst. nih.govnih.gov The process proceeds through an aza-Henry–hemiaminalization–oxidation sequence, yielding the target compounds with high diastereoselectivity and good to very good enantioselectivities (40–95% ee). nih.govnih.gov

Other organocatalytic approaches include the use of N-heterocyclic carbenes (NHCs) to generate chiral isoquinolinone adducts via the reaction of aryl aldehydes with cyclic imines. nih.gov Furthermore, chiral phosphoric acids have been shown to catalyze the Pictet-Spengler reaction enantioselectively to produce axially chiral tetrahydroisoquinolines. acs.org

| Catalyst Type | Reaction | Key Features |

| Quinine-based Squaramide | Aza-Henry–Hemiaminalization–Oxidation | One-pot synthesis of chiral dihydroisoquinolinones nih.govnih.gov |

| N-Heterocyclic Carbene (NHC) | Mannich Addition of o-Quinodimethane | Construction of chiral isoquinolinone adducts nih.gov |

| Chiral Phosphoric Acid | Pictet–Spengler Reaction | Synthesis of axially chiral tetrahydroisoquinolines acs.org |

| Organic Selenium | Aza-Wacker Reaction | Intramolecular C-H amination to form isoquinolinium imides researchgate.net |

Developing synthetic routes that proceed without a catalyst is a key goal of green chemistry, as it can reduce waste and cost. bohrium.com Several catalyst-free methods for the synthesis and derivatization of isoquinolines have been reported.

A straightforward, catalyst-free method to access the isoquinoline core involves the reaction of 2-ethynylbenzaldehyde with ammonium hydroxide in water. bohrium.com For derivatization, a mild and operationally simple Minisci C-H acetylation of N-heteroarenes can be performed using vinyl ethers as the acetyl source, requiring no catalyst or high temperatures. organic-chemistry.org Additionally, a transition-metal-free, one-pot sequential method has been developed for synthesizing organochalcogenyl isoquinolinium imides from N′-(2-alkynylbenzylidene) hydrazides. researchgate.net

Functionalization and Derivatization Techniques of 3-Isoquinolineethanamine

The functionalization of the pre-formed isoquinoline scaffold is crucial for creating diverse derivatives for various applications. This involves the selective introduction of different substituents at specific positions on the ring system.

Structural modifications of the isoquinoline ring system can be achieved by introducing substituents at the C-1, C-3, and C-4 positions, as well as at the nitrogen atom. nih.gov

The isoquinolone core, often synthesized via transition-metal catalysis, serves as a versatile precursor for further modifications. nih.gov For instance, isoquinolones synthesized via Rh(III)-catalysis can undergo aromatization using triflic anhydride, followed by cross-coupling reactions to introduce a variety of substituents. nih.gov Another synthetic route involves building the core from functionalized precursors, such as the synthesis of phenylethylamines from nitrostyrenes, which are then used in cyclization reactions to form the final isoquinoline derivative. mdpi.com This approach allows for the incorporation of diversity from the initial building blocks.

Formation of Salts for Enhanced Research Utility

The conversion of a freebase form of a compound, such as 3-Isoquinolineethanamine, into a salt is a fundamental chemical modification employed to enhance its physicochemical properties for research applications. Salt formation can significantly improve a compound's solubility, stability, and ease of handling. mdpi.com For basic compounds like 3-Isoquinolineethanamine, this is typically achieved by reacting the molecule with an acid.

The selection of an appropriate counterion is guided by the pKa difference between the basic drug and the acidic counterion; a difference greater than two or three pH units generally ensures stable salt formation. nih.gov This modification is particularly crucial for improving aqueous solubility, which is a prerequisite for many in vitro and in vivo studies. nih.gov For instance, hydrochloride salts are among the most frequently used for basic drug candidates to improve solubility and dissolution rates. mdpi.comnih.gov Other common counterions include sulfate, acetate, mesylate, and fumarate. nih.gov The choice of salt can also influence the onset and duration of a compound's therapeutic effect in preclinical studies. nih.gov

The process often involves dispersing the parent compound in a suitable solvent and adding the selected acid, followed by crystallization and drying to obtain the powdered salt form. mdpi.comnih.gov The resulting salt's structure and properties are then typically characterized using techniques such as X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and Fourier-transform infrared spectroscopy (FTIR). nih.gov

| Counterion | Common Acid Used | Primary Benefit in Research | Typical Application |

|---|---|---|---|

| Chloride (HCl) | Hydrochloric Acid | Significant increase in aqueous solubility. mdpi.comnih.gov | Injectable and oral formulations for preclinical studies. nih.gov |

| Sulfate (H₂SO₄) | Sulfuric Acid | Good solubility enhancement. | Commonly used for oral and injectable dosage forms. nih.gov |

| Acetate (CH₃COOH) | Acetic Acid | Moderate solubility improvement. | Used for injectable formulations. nih.gov |

| Mesylate (CH₃SO₃H) | Methanesulfonic Acid | Often improves solubility and stability. nih.gov | Oral formulations. |

| Fumarate (C₄H₄O₄) | Fumaric Acid | Can enhance stability and provide controlled release properties. | Oral solid dosage forms. |

Advanced Asymmetric Synthesis and Stereochemical Control in Isoquinolineethanamine Production

The synthesis of specific stereoisomers of chiral molecules like 3-Isoquinolineethanamine is critical, as different enantiomers can exhibit distinct biological activities. Advanced asymmetric synthesis provides the tools to control the three-dimensional arrangement of atoms, yielding enantiomerically pure or enriched products. Methodologies for achieving this stereochemical control in the synthesis of isoquinoline alkaloids and their derivatives can be broadly categorized into diastereoselective and enantioselective catalytic methods. nih.gov

Strategies often involve either modifying traditional synthetic routes like the Pictet-Spengler or Bischler-Napieralski reactions to incorporate chiral auxiliaries or developing novel catalytic systems. nih.gov For instance, chiral phase-transfer catalysis using bifunctional ammonium salts has been effective in the asymmetric synthesis of related heterocyclic compounds like isoindolinones, where a quaternary stereocenter is constructed with moderate to high enantioselectivity. nih.gov

Another powerful technique is asymmetric hydrogenation, which uses chiral metal catalysts (e.g., rhodium or ruthenium complexes with chiral phosphine ligands) to introduce hydrogen atoms across a double bond in a stereospecific manner. researchgate.net This method is highly effective for creating stereogenic centers. The development of novel chiral ligands, such as those based on spirosilabiindane diol, continues to expand the potential of asymmetric catalysis by offering rigid configurations and unique spatial arrangements that can induce high enantioselectivity in reactions.

| Methodology | Description | Key Components | Typical Outcome |

|---|---|---|---|

| Diastereoselective Synthesis | A chiral auxiliary is attached to the substrate, directing subsequent reactions to favor the formation of one diastereomer over others. | Chiral auxiliaries, stereochemically modified traditional syntheses. nih.gov | High diastereomeric excess (d.e.). |

| Enantioselective Catalysis | A small amount of a chiral catalyst creates a chiral environment that favors the formation of one enantiomer. | Chiral metal complexes (e.g., Rhodium-phosphine), organocatalysts (e.g., chiral phosphoric acids). mdpi.com | High enantiomeric excess (e.e.). |

| Chiral Phase-Transfer Catalysis | Uses chiral catalysts, often ammonium salts, to shuttle reactants between aqueous and organic phases, enabling asymmetric bond formation. nih.gov | Bifunctional ammonium salts derived from chiral amines. nih.gov | Moderate to high e.e. for constructing quaternary stereocenters. nih.gov |

| Asymmetric Hydrogenation | Stereoselective addition of hydrogen to a prochiral olefin or ketone using a chiral catalyst. researchgate.net | Chiral bisphosphine-rhodium or ruthenium catalysts. researchgate.net | Good to excellent yields and high e.e. researchgate.net |

Principles of Green Chemistry Applied to 3-Isoquinolineethanamine Synthesis

The application of green chemistry principles to the synthesis of isoquinoline frameworks aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. nih.govresearchgate.net While traditional methods for synthesizing isoquinolines often rely on harsh conditions and toxic reagents, modern approaches leverage sustainable alternatives. nih.govresearchgate.net

Key green chemistry strategies applicable to the synthesis of 3-Isoquinolineethanamine and its derivatives include:

Alternative Energy Sources : Microwave irradiation and ultrasound are used to accelerate reactions, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. nih.gov For example, a ruthenium-catalyzed synthesis of isoquinolines in PEG-400 was achieved in 10-15 minutes under microwave irradiation, yielding up to 92%. nih.gov

Benign Solvents and Catalysts : Replacing toxic and volatile organic solvents with environmentally friendly alternatives like water or polyethylene glycol (PEG) is a core tenet. nih.govresearchgate.net Furthermore, the use of recyclable catalysts, such as magnetic iron oxide nanoparticles (Fe₃O₄), allows for easy separation from the reaction mixture and reuse, reducing waste and cost. nih.govnih.gov

Atom Economy : Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is crucial. researchgate.net Atom-economical reactions like annulation and cyclization are preferred as they generate minimal waste. nih.gov Metal-free reactions, such as those using Nafion® NR50 as a recyclable acid catalyst, further enhance the sustainability of the synthesis. nih.gov

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Advantage | Reference Example |

|---|---|---|---|

| Energy Efficiency | Microwave-assisted synthesis. nih.gov | Drastically reduced reaction times (minutes vs. hours), often higher yields. nih.gov | Ruthenium-catalyzed C-H/N-N activation under microwave irradiation. nih.gov |

| Use of Renewable Feedstocks & Benign Solvents | Using water or PEG-400 as the reaction medium. nih.gov | Reduces use of volatile, toxic organic solvents; simplifies workup. researchgate.net | Synthesis of pyrimido[4,5-b]quinolones in water using a recyclable catalyst. nih.gov |

| Catalysis | Employing recyclable homogeneous or heterogeneous catalysts. researchgate.net | Catalyst can be recovered and reused, minimizing waste and cost. | Fe₃O₄ magnetic nanoparticles as a support for catalysts. nih.govnih.gov |

| Atom Economy | Domino and annulation reactions that form multiple bonds in one pot. nih.gov | Maximizes material efficiency and minimizes byproduct formation. researchgate.net | Nafion® NR50-catalyzed 6-exo-dig cyclization to form the isoquinoline core. nih.gov |

| Designing Safer Chemicals | Ultrasound-assisted synthesis under mild conditions. nih.gov | Avoids harsh reagents and high temperatures, improving operational safety. | Oxone-promoted electrophilic cyclization driven by ultrasound irradiation. nih.gov |

Structure Activity Relationship Sar and Advanced Computational Investigations of 3 Isoquinolineethanamine Analogs

Fundamental Principles Governing Structure-Activity Correlations in Isoquinolineethanamine Derivatives

The biological activity of isoquinolineethanamine derivatives is intricately linked to their structural features. The isoquinoline (B145761) core, a bicyclic aromatic system, serves as a critical scaffold for interaction with biological targets. Modifications to this core and the ethanamine side chain can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. Key structural elements that are often manipulated in SAR studies include:

The Isoquinoline Ring System: Substitutions on the aromatic portion of the isoquinoline nucleus can modulate electronic properties, lipophilicity, and steric bulk. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the nitrogen atom, thereby influencing its ability to form hydrogen bonds or ionic interactions with target proteins. The position of these substituents is also crucial, as it dictates the spatial arrangement of interacting groups.

The Ethanamine Side Chain: The length, flexibility, and substitution pattern of the ethanamine side chain are pivotal for optimal target engagement. The nitrogen atom in the side chain is often a key interaction point, participating in hydrogen bonding or salt bridge formation. N-alkylation or N-arylation can impact both the basicity and the steric profile of the amine, leading to altered binding affinities.

Stereochemistry: The presence of chiral centers, either in the isoquinoline core (e.g., in tetrahydroisoquinoline derivatives) or on the side chain, can introduce stereoselectivity in biological activity. Different enantiomers or diastereomers may exhibit distinct binding modes and potencies, highlighting the three-dimensional nature of ligand-receptor interactions.

SAR studies on related quinoline (B57606) derivatives have shown that specific substitutions can lead to enhanced activity against various targets. For example, in a series of quinoline derivatives, the presence and position of hydroxyl, methoxy, and carbonyl groups were found to significantly influence their antiproliferative activity. researchgate.net Similarly, for some isoquinoline derivatives, N-methylation was found to be a key determinant of inhibitory activity against monoamine oxidases. nih.gov These general principles provide a framework for the rational design of novel 3-isoquinolineethanamine analogs with improved pharmacological profiles.

Advanced Computational Chemistry Methodologies for 3-Isoquinolineethanamine

Computational chemistry has become an indispensable tool in modern drug discovery, offering powerful methods to investigate and predict the behavior of molecules at an atomic level. For 3-Isoquinolineethanamine analogs, these techniques provide valuable insights into their interactions with biological targets and help rationalize observed structure-activity relationships.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method allows for the visualization and analysis of key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For 3-Isoquinolineethanamine analogs, molecular docking studies can be employed to:

Identify potential binding modes: By docking a series of analogs into the active site of a target protein, researchers can identify plausible binding orientations and conformations.

Elucidate key interactions: The analysis of docked poses can reveal specific amino acid residues that are crucial for binding, providing a molecular basis for the observed SAR. For example, the nitrogen atom of the isoquinoline ring or the ethanamine side chain might form a critical hydrogen bond with a specific residue in the active site.

Guide lead optimization: Docking results can suggest structural modifications that could enhance binding affinity, such as introducing a substituent to form an additional hydrogen bond or to better fill a hydrophobic pocket.

A hypothetical molecular docking study of a 3-Isoquinolineethanamine analog into a kinase active site might reveal the interactions summarized in the table below.

| Interaction Type | Ligand Moiety | Receptor Residue | Distance (Å) |

| Hydrogen Bond | Ethanamine Nitrogen | Asp145 | 2.8 |

| Pi-Pi Stacking | Isoquinoline Ring | Phe82 | 3.5 |

| Hydrophobic | Ethyl Side Chain | Val65, Leu128 | - |

This is a hypothetical data table for illustrative purposes.

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. nih.gov Pharmacophore modeling aims to identify this common set of features from a collection of active compounds. nih.gov

For 3-Isoquinolineethanamine-based ligands, a pharmacophore model might consist of features such as:

A hydrogen bond acceptor (e.g., the isoquinoline nitrogen).

A hydrogen bond donor (e.g., the ethanamine nitrogen).

An aromatic ring feature.

A hydrophobic feature.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large compound databases to identify novel molecules that possess the desired features and are therefore likely to be active. nih.gov This approach is particularly useful in the early stages of drug discovery for hit identification.

A representative pharmacophore model for a series of kinase inhibitors based on the isoquinoline scaffold is depicted below, highlighting the key chemical features required for activity.

| Pharmacophore Feature | Chemical Group | Importance |

| Aromatic Ring | Isoquinoline nucleus | Essential for pi-stacking interactions |

| Hydrogen Bond Acceptor | Isoquinoline nitrogen | Forms key interaction with hinge region |

| Hydrogen Bond Donor | Ethanamine NH | Interacts with backbone carbonyls |

| Positive Ionizable | Protonated ethanamine | Forms salt bridge with acidic residue |

This is a hypothetical data table for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. nih.gov

A typical QSAR study involves the following steps:

Data Set Selection: A set of 3-Isoquinolineethanamine analogs with experimentally determined biological activities is compiled.

Molecular Descriptor Calculation: A large number of numerical descriptors that encode various aspects of the molecular structure are calculated for each compound.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

The resulting QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds.

The success of a QSAR model heavily relies on the choice of molecular descriptors. researchgate.net These descriptors quantify different aspects of a molecule's structure and properties. For 3-Isoquinolineethanamine analogs, relevant descriptors can be categorized as:

Electronic Descriptors: These describe the electronic properties of a molecule. The Hammett substituent constant (σ) is a classic example, quantifying the electron-donating or electron-withdrawing nature of a substituent on the aromatic ring.

Steric Descriptors: These relate to the size and shape of the molecule. Molar refractivity (MR) is a measure of the volume occupied by a substituent and its polarizability.

Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, which is crucial for its ability to cross cell membranes. The logarithm of the octanol-water partition coefficient (logP ) is the most commonly used descriptor for lipophilicity.

The analysis of the coefficients of these descriptors in the final QSAR equation can provide valuable insights into the SAR. For instance, a positive coefficient for logP would suggest that increasing lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

The following table provides examples of calculated descriptors for a hypothetical series of 3-Isoquinolineethanamine analogs.

| Compound | Substituent (R) | logP | Hammett (σ) | Molar Refractivity (MR) | pIC50 |

| 1 | H | 2.5 | 0.00 | 1.03 | 6.2 |

| 2 | 4-Cl | 3.2 | 0.23 | 6.03 | 6.8 |

| 3 | 4-OCH3 | 2.4 | -0.27 | 7.87 | 5.9 |

| 4 | 4-NO2 | 2.3 | 0.78 | 7.36 | 7.1 |

This is a hypothetical data table for illustrative purposes.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems by simulating the movements of atoms and molecules over time. mdpi.com This technique allows for the exploration of the conformational landscape of ligands and the dynamic nature of ligand-receptor interactions. mdpi.com

For 3-Isoquinolineethanamine analogs, MD simulations can be used to:

Analyze conformational flexibility: MD simulations can reveal the preferred conformations of the flexible ethanamine side chain both in solution and when bound to a receptor.

Assess binding stability: By simulating the ligand-receptor complex over time, the stability of the binding pose predicted by molecular docking can be evaluated. nih.gov The root-mean-square deviation (RMSD) of the ligand's atomic positions is often monitored to assess its stability in the binding site.

Predict binding free energies: Advanced MD-based methods, such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA), can be used to estimate the binding free energy of a ligand to its target, providing a more accurate prediction of binding affinity than docking scores alone.

MD simulations can thus provide a deeper understanding of the factors governing the binding of 3-Isoquinolineethanamine analogs to their biological targets, complementing the static picture provided by molecular docking.

Virtual Screening Protocols for Novel 3-Isoquinolineethanamine Ligands

Virtual screening (VS) has emerged as a powerful computational technique to identify promising lead compounds from large chemical libraries, significantly accelerating the drug discovery process. For the identification of novel ligands targeting specific receptors with the 3-Isoquinolineethanamine scaffold, a multi-step protocol is typically employed, integrating both ligand-based and structure-based approaches. nih.govunizar.es

The process commences with the preparation of a compound library, which can consist of millions of commercially available or synthetically feasible molecules. These molecules are converted into 3D structures and optimized for subsequent screening steps.

Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of the biological target is unknown, LBVS methods are utilized. These methods rely on the principle that molecules with similar structures often exhibit similar biological activities. A common LBVS approach is pharmacophore modeling, where a model is constructed based on the key structural features of known active 3-Isoquinolineethanamine analogs. nih.govunizar.es This model, comprising features like aromatic rings, hydrogen bond donors, and positive charges, is then used as a filter to screen large databases for molecules that match the pharmacophoric query. unizar.es

Structure-Based Virtual Screening (SBVS): If the crystal structure of the target protein is available, SBVS can be performed. This method involves docking the library of potential ligands into the binding site of the target. nih.gov Molecular docking programs calculate the binding affinity and predict the binding pose of each ligand. The results are ranked based on a scoring function, which estimates the strength of the protein-ligand interaction. mdpi.com Hits from this process are selected based on their predicted binding energy and interactions with key residues in the active site.

A typical integrated virtual screening workflow is outlined below:

| Step | Description | Methodology | Objective |

|---|---|---|---|

| 1. Library Preparation | Collection and preparation of a large database of chemical compounds for screening. | Database sourcing (e.g., Enamine, Chembridge), 3D structure generation, and energy minimization. unizar.es | To create a diverse and high-quality set of molecules for screening. |

| 2. Initial Screening | Rapid filtering of the library to remove non-drug-like molecules and select for key features. | Application of filters (e.g., Lipinski's rule of five) and pharmacophore-based screening. unizar.es | To reduce the library size and enrich it with potential hits. |

| 3. Molecular Docking | Predicting the preferred binding orientation of ligands to a molecular target. | Using software like Glide or PLANTS to dock ligands into the target's active site. unizar.esnih.gov | To identify compounds that fit well within the binding pocket and form favorable interactions. |

| 4. Scoring and Ranking | Evaluating and ranking the docked compounds based on their predicted binding affinity. | Utilizing scoring functions (e.g., GlideScore, PLANTS score) and calculating binding energies (e.g., MM-GBSA). nih.govmdpi.com | To prioritize the most promising candidates for further analysis. |

| 5. Post-Processing and Hit Selection | Visual inspection of binding poses and analysis of protein-ligand interaction fingerprints (IFPs). nih.gov | Clustering of top-ranked compounds and selection based on diverse scaffolds and interaction patterns. | To select a final set of high-confidence hits for experimental validation. |

Following the initial computational screening, the top-ranked virtual hits undergo further refinement using more computationally intensive methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations to re-evaluate their binding free energies, providing a more accurate prediction of their potential efficacy before proceeding to chemical synthesis and biological testing. mdpi.commdpi.com

Bioisosterism and Scaffold Hopping Strategies in Isoquinolineethanamine Research

Bioisosterism and scaffold hopping are cornerstone strategies in medicinal chemistry for lead optimization and the discovery of novel chemotypes. nih.gov These approaches are instrumental in modifying the 3-Isoquinolineethanamine framework to enhance potency, improve pharmacokinetic properties, or circumvent existing intellectual property.

Bioisosterism involves the replacement of a functional group within a molecule with another group that has similar physical or chemical properties, leading to a compound that retains the desired biological activity. researchgate.net In the context of 3-Isoquinolineethanamine analogs, bioisosteric replacements can be applied to various parts of the molecule. For instance, the primary amine of the ethanamine side chain could be replaced with other hydrogen-bonding moieties, or atoms within the isoquinoline ring system could be substituted to modulate electronic properties and metabolic stability.

Scaffold hopping is a more profound structural modification where the core molecular framework, or scaffold, is replaced with a structurally different one, while preserving the essential three-dimensional arrangement of key functional groups required for biological activity. researchgate.net For the 3-Isoquinolineethanamine series, this could involve replacing the isoquinoline core with other bicyclic heteroaromatic systems, such as quinoline, naphthalene, or benzofuran, to explore novel chemical space and identify compounds with improved drug-like properties. nih.gov

The application of these strategies to the 3-Isoquinolineethanamine scaffold is summarized in the table below:

| Strategy | Molecular Target | Example Replacement | Potential Outcome |

|---|---|---|---|

| Bioisosterism (Classical) | Ethanamine Side Chain | Replacing -NH₂ with -OH or -SH | Altered hydrogen bonding capacity and polarity. |

| Bioisosterism (Non-Classical) | Isoquinoline Ring | Substituting a ring carbon with nitrogen (e.g., creating a quinazoline). | Modified metabolic stability, solubility, and target interactions. |

| Scaffold Hopping | Isoquinoline Core | Replacing the isoquinoline scaffold with an indole (B1671886) or benzimidazole (B57391) core. | Discovery of novel intellectual property, improved synthetic accessibility, and altered pharmacokinetic profile. researchgate.net |

| Bioisosterism | Aromatic System | Replacing a phenyl group substituent with a pyridyl or pyrimidyl ring. | Enhanced metabolic stability and improved half-life. |

These rational modifications, guided by the principles of bioisosterism and scaffold hopping, allow for the systematic exploration of the chemical space around the core 3-Isoquinolineethanamine structure to generate analogs with superior therapeutic potential. nih.govnih.gov

Rational Design Principles for Modified 3-Isoquinolineethanamine Structures

A key principle is structure-based drug design (SBDD) , which relies on the 3D structure of the target protein. By analyzing the binding pocket, medicinal chemists can design modifications to the 3-Isoquinolineethanamine scaffold that maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and minimize steric clashes. For example, SAR studies on related isoquinoline compounds have shown that modifications at specific positions, such as the C-9 position of the isoquinoline ring in noscapine (B1679977) derivatives, can lead to a significant improvement in binding affinity. nih.gov

Another principle is the optimization of physicochemical properties. This involves modifying the structure to improve characteristics such as solubility, membrane permeability, and metabolic stability. For instance, introducing polar groups can enhance aqueous solubility, while blocking sites of metabolism (e.g., by adding fluorine atoms) can increase the compound's half-life.

The core principles guiding the rational design of modified 3-Isoquinolineethanamine structures are detailed below:

| Design Principle | Description | Application to 3-Isoquinolineethanamine | Expected Improvement |

|---|---|---|---|

| Target Pocket Occupancy | Modifying the ligand to optimally fill the binding site of the target protein. | Adding or extending substituents on the isoquinoline ring or ethanamine side chain to interact with specific sub-pockets. | Increased binding affinity and potency. nih.gov |

| SAR-Guided Modification | Using existing structure-activity relationship data to inform new designs. | Identifying essential pharmacophoric features from active analogs and preserving them while modifying non-critical regions. nih.govnih.gov | Retention of activity with improved secondary properties. |

| Conformational Rigidity | Reducing the flexibility of the molecule to lock it into an active conformation. | Introducing cyclic constraints or double bonds into the ethanamine side chain. | Enhanced binding affinity due to a lower entropic penalty upon binding. |

| Property-Based Design | Modifying the structure to achieve a desired profile of ADME (Absorption, Distribution, Metabolism, Excretion) properties. | Incorporating polar functional groups or reducing lipophilicity to improve pharmacokinetic parameters. | Better bioavailability and in vivo efficacy. |

By systematically applying these rational design strategies, researchers can iteratively refine the 3-Isoquinolineethanamine structure, moving from an initial hit compound to a clinical candidate with a well-rounded therapeutic profile. rsc.org

Mechanistic Biological and Biochemical Explorations of 3 Isoquinolineethanamine

In Vitro Receptor and Enzyme Binding Studies

In vitro assays are fundamental to understanding the molecular interactions of a compound, providing crucial data on its affinity for specific receptors and its potential to inhibit enzymatic activity.

The Sigma-1 receptor (S1R) is an intracellular chaperone protein located at the endoplasmic reticulum (ER) that plays a role in regulating calcium signaling and cellular stress responses. wikipedia.org It is a target for various therapeutic areas, including neurodegenerative diseases and cancer. mdpi.comrsc.org

The binding affinity of a ligand for the S1R is typically determined using competitive radioligand binding assays. sigmaaldrich.com In this technique, a radiolabeled ligand with known high affinity for the receptor (e.g., ³H-pentazocine) is incubated with a membrane preparation containing the S1R. sigmaaldrich.com The unlabeled test compound, such as an isoquinoline (B145761) derivative, is added in increasing concentrations to compete with the radioligand for binding to the receptor. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 value. This value is then used to calculate the equilibrium dissociation constant (Ki), which reflects the affinity of the compound for the receptor. A lower Ki value indicates a higher binding affinity.

Selectivity is determined by performing similar binding assays on other receptors, such as the Sigma-2 receptor (S2R). The ratio of Ki values (Ki S2R / Ki S1R) provides a measure of the compound's selectivity for S1R. While many compounds have been profiled for S1R activity, specific binding data for 3-Isoquinolineethanamine is not detailed in the available literature. However, the table below illustrates typical binding data for known S1R ligands.

| Compound | S1R Ki (nM) | Selectivity (S2R/S1R fold) | Reference Compound Type |

|---|---|---|---|

| (+)-Pentazocine | 3.1 | >1000 | S1R Agonist |

| Haloperidol | 3.2 | ~15 | S1R Antagonist |

| Sigma-1 receptor antagonist 3 | 1.14 | - | S1R Antagonist |

This table presents representative data for well-characterized Sigma-1 receptor ligands to illustrate the outputs of competitive binding assays. Data for 3-Isoquinolineethanamine is not specified. medchemexpress.com

Enzyme inhibition assays measure the ability of a compound to reduce the rate of an enzyme-catalyzed reaction. mdpi.com This is a critical step in drug discovery, as many therapeutic effects are achieved by inhibiting specific enzymes.

Caspase-3: Caspase-3 is a key "executioner" enzyme in the apoptotic pathway, responsible for cleaving numerous cellular proteins, which leads to the morphological and biochemical hallmarks of programmed cell death. nih.govmdpi.comnih.gov Caspase-3 activity can be quantified using colorimetric or fluorometric assays. These assays typically use a synthetic peptide substrate, such as acetyl-Asp-Glu-Val-Asp p-nitroanilide (Ac-DEVD-pNA), which mimics the enzyme's natural cleavage site. sigmaaldrich.comabcam.com When cleaved by active caspase-3, the substrate releases a chromophore (p-nitroaniline) or fluorophore, which can be measured spectrophotometrically. abcam.com

Research on certain isoquinoline structures has explored their interaction with caspase-3. For instance, isoquinoline-1,3,4-trione derivatives were found to irreversibly inactivate caspase-3. nih.gov However, this inactivation was not due to direct competitive binding but occurred through an oxygen-dependent redox cycle that generated reactive oxygen species (ROS), leading to the oxidation of the catalytic cysteine residue of the enzyme. nih.gov No direct enzyme inhibition data for 3-Isoquinolineethanamine against caspase-3 has been identified.

Mycobacterium tuberculosis protein tyrosine phosphatase B (MtbPtpB): Information regarding the specific inhibitory activity of 3-Isoquinolineethanamine against MtbPtpB is not available in the reviewed scientific literature.

Cellular Pathway Modulation by 3-Isoquinolineethanamine and its Analogs

Beyond direct binding and inhibition, it is crucial to understand how a compound affects complex cellular signaling networks.

Eicosanoids are a class of lipid signaling molecules that includes prostaglandins (B1171923) and leukotrienes, which are critical mediators of inflammation. wikipedia.orgnih.gov They are synthesized from arachidonic acid via two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins, and the lipoxygenase (LOX) pathway, which produces leukotrienes. researchgate.net

Certain isoquinoline derivatives have demonstrated anti-inflammatory activity. researchgate.net For example, in studies using carrageenan-induced paw edema in rats, some novel isoquinoline compounds showed significant anti-inflammatory effects, comparable to the standard drug indomethacin. researchgate.net This activity was associated with a reduction in the serum levels of inflammatory mediators, including cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE2). researchgate.net These findings suggest that the anti-inflammatory effects of some compounds within the isoquinoline class may be mediated, at least in part, by the modulation of the eicosanoid synthesis pathway. However, direct studies detailing the effects of 3-Isoquinolineethanamine or its close analogs on these pathways in cellular or ex vivo models are not presently available.

Apoptosis is a form of programmed cell death essential for normal tissue development and homeostasis. nih.gov Its dysregulation is a hallmark of cancer, making the modulation of apoptotic pathways a key strategy in anticancer therapy. mdpi.com The broader class of isoquinoline alkaloids has been shown to induce apoptosis in various cancer cell lines. nih.gov

The mechanisms often involve triggering either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) apoptotic pathways, which converge on the activation of executioner caspases like caspase-3. nih.govnih.gov Studies on specific synthetic isoquinoline derivatives have shown they can induce apoptosis in ovarian cancer cells by downregulating Inhibitor of Apoptosis Proteins (IAPs) and subsequently activating caspase-3 and Poly (ADP-ribose) polymerase (PARP). nih.gov While the general isoquinoline scaffold is frequently associated with pro-apoptotic activity, specific research detailing the modulation of apoptosis by 3-Isoquinolineethanamine in model cell systems has not been reported.

Target Identification and Validation Methodologies for Isoquinolineethanamine Bioactivity

Identifying the specific molecular target(s) of a bioactive compound is a critical step in understanding its mechanism of action. nih.gov Several methodologies are employed for this purpose and can be broadly categorized into direct (bottom-up) and indirect (top-down) approaches. nih.govdrughunter.com

Direct Target Identification: These methods aim to directly isolate and identify the protein(s) that physically interact with the compound.

Affinity-based Chemoproteomics: This is a common technique where the compound of interest (e.g., an isoquinolineethanamine derivative) is immobilized on a solid support, such as beads. drughunter.com This "bait" is then incubated with a cell lysate. Proteins that bind to the compound are "pulled down," separated from non-binding proteins, and identified using mass spectrometry. drughunter.com

Photoaffinity Labeling: In this method, the compound is modified with a photoreactive group and a reporter tag. When introduced to cells or lysates and exposed to UV light, the compound covalently cross-links to its binding partners, which can then be isolated and identified. drughunter.com

Indirect Target Identification: These approaches infer targets by observing the broader cellular response to the compound.

Genomic and Proteomic Profiling: Treating cells with the compound and then analyzing changes in gene or protein expression can provide clues about the pathways being affected, thus pointing to potential targets.

Genetic Screens: Using technologies like CRISPR-Cas9, researchers can create libraries of cells where individual genes are knocked out. fiveable.me By identifying which knockouts make cells resistant or hypersensitive to the compound, the target or key pathway components can be inferred.

Target Validation: Once a potential target is identified, it must be validated to confirm that it is responsible for the compound's biological effect. sygnaturediscovery.comdanaher.com Validation techniques include:

Using "tool" molecules like selective inhibitors or activators of the proposed target to see if they replicate the effects of the compound. sygnaturediscovery.com

Genetically altering the target in cells (e.g., via knockdown with siRNA or knockout with CRISPR) to determine if this prevents the compound's activity. danaher.com

Demonstrating a direct correlation between the compound's binding affinity to the target and its functional activity in a cellular assay. nih.gov

Fragment-based drug discovery (FBDD) represents a modern approach that has been successfully applied to the isoquinoline scaffold to develop potent kinase inhibitors for inflammatory diseases. researchoutreach.org

Phenotypic Screen Approaches for Target Deconvolution

Phenotypic screening is a powerful strategy in drug discovery that focuses on identifying compounds that produce a desired biological effect in a cellular or organismal model, without prior knowledge of the specific molecular target. researchgate.net This approach is particularly valuable for identifying first-in-class drugs as it is unbiased towards a specific mechanism of action. researchgate.net For a compound like 3-Isoquinolineethanamine, a phenotypic screen could involve testing its effects on a panel of disease-relevant cell lines, such as cancer cells or immune cells, and monitoring for changes in cellular morphology, proliferation, or the expression of specific biomarkers.

Once a desirable phenotype is observed, the critical next step is target deconvolution, the process of identifying the molecular target(s) responsible for the compound's activity. nih.gov One approach to target deconvolution following a phenotypic screen is to use chemogenomic profiling. This involves comparing the phenotypic "fingerprint" of the compound of interest to a database of phenotypes induced by compounds with known targets or by genetic perturbations like RNA interference (RNAi) or CRISPR. nih.gov Similarities in the phenotypic profiles can provide clues about the potential target or pathway of the unknown compound. For instance, if 3-Isoquinolineethanamine induces a similar pattern of gene expression changes in cancer cells as a known inhibitor of a specific kinase, that kinase would become a primary candidate for further investigation.

Another phenotypic approach involves resistance screening, which is particularly useful in oncology and infectious disease research. nih.gov In this method, cells or microorganisms are treated with the compound of interest to generate resistant clones. The genetic mutations in these resistant clones can then be identified through whole-genome sequencing, often revealing the direct target of the compound or components of the target's pathway.

Chemical Probe-Based Target Identification (e.g., affinity pulldown, photoaffinity labeling, activity-based proteome profiling)

Chemical probe-based methods are direct approaches for target identification that utilize a modified version of the bioactive small molecule to capture its interacting proteins. digitellinc.com These methods are instrumental in confirming direct binding events and identifying the specific cellular partners of a compound.

Affinity Pulldown Assays: In this technique, the 3-Isoquinolineethanamine molecule would be chemically modified to include a linker and an affinity tag, such as biotin. This "bait" molecule is then incubated with a cell lysate or a whole-cell preparation. The biotinylated 3-Isoquinolineethanamine and its bound proteins can then be captured using streptavidin-coated beads. After washing away non-specific binders, the captured proteins are eluted and identified by mass spectrometry. A crucial aspect of this method is the careful design of the chemical probe to ensure that the modification does not interfere with the compound's biological activity.

Photoaffinity Labeling (PAL): PAL is a powerful technique that creates a covalent bond between the chemical probe and its target upon photoactivation. ucl.ac.ukresearchgate.net A photo-reactive group, such as a diazirine or an aryl azide, is incorporated into the structure of 3-Isoquinolineethanamine. researchgate.net When the probe is bound to its target, irradiation with UV light generates a highly reactive species that forms a covalent bond with nearby amino acid residues in the binding pocket. researchgate.net This permanent linkage allows for more stringent purification conditions, reducing the background of non-specific binders and facilitating the identification of the target protein by mass spectrometry.

Activity-Based Proteome Profiling (ABPP): ABPP is a functional proteomic technology that uses chemical probes to map the active sites of enzymes in complex proteomes. While typically used for enzymes, this approach can be adapted for other protein classes. An ABPP probe for a target of 3-Isoquinolineethanamine would consist of a reactive group that covalently modifies the active site of the target protein, a linker, and a reporter tag. In a competitive ABPP experiment, a cell lysate or live cells would be pre-incubated with 3-Isoquinolineethanamine before the addition of a broad-spectrum ABPP probe for a particular enzyme class. If 3-Isoquinolineethanamine binds to a specific enzyme, it will block the binding of the ABPP probe, leading to a decrease in the signal from that protein, which can be quantified by mass spectrometry.

Label-Free and Indirect Target Identification Methods (e.g., thermal stability profiling, resistance screening, chemogenomic profiling)

Label-free and indirect methods offer alternatives to chemical probe-based approaches, avoiding the potentially confounding effects of chemically modifying the compound of interest. nih.gov

Thermal Stability Profiling: Cellular Thermal Shift Assay (CETSA) and its proteome-wide implementation, Thermal Proteome Profiling (TPP), are based on the principle that the binding of a ligand to a protein alters its thermal stability. wikipedia.org In a TPP experiment, cells are treated with 3-Isoquinolineethanamine and then heated to a range of temperatures. wikipedia.org The soluble proteins at each temperature are then quantified using mass spectrometry. The binding of 3-Isoquinolineethanamine to its target protein would be expected to increase the protein's melting temperature, resulting in a shift in its melting curve compared to untreated cells. wikipedia.org This method allows for the identification of direct targets in a physiological context within living cells.

Resistance Screening: As mentioned previously, generating resistance to a compound is a powerful indirect method for target identification. By selecting for cells or microorganisms that can survive in the presence of otherwise lethal concentrations of 3-Isoquinolineethanamine, researchers can identify mutations that confer resistance. These mutations frequently occur in the gene encoding the direct target of the compound or in genes that are part of the same biological pathway.

Chemogenomic Profiling: This approach involves screening a compound against a library of genetically modified cells, such as a collection of yeast strains with single-gene deletions. The sensitivity or resistance of each mutant strain to 3-Isoquinolineethanamine can provide insights into its mechanism of action. For example, if a yeast strain lacking a particular gene is hypersensitive to the compound, it suggests that the product of that gene may be involved in the same pathway as the compound's target or may be involved in its metabolism or efflux.

Assayability and Druggability Assessment for Investigational Targets

Once a potential target for 3-Isoquinolineethanamine has been identified, it is crucial to assess its "assayability" and "druggability" to determine its suitability for a drug discovery program. excelra.comnih.gov

Assayability Assessment: Assayability refers to the feasibility of developing a robust and high-throughput assay to measure the activity of the target protein. excelra.com This is a critical step for screening large compound libraries to identify more potent and selective modulators. The assessment involves determining if the target's function can be reliably measured in a biochemical or cell-based format. For an enzymatic target, this could involve developing an assay that measures the consumption of a substrate or the formation of a product. For a receptor, a binding assay or a reporter gene assay could be developed. The availability of recombinant protein, substrates, and specific antibodies are key considerations in this assessment.

Druggability Assessment: Druggability is the likelihood that a protein's activity can be modulated by a small-molecule drug. researchgate.netnih.gov This assessment is often performed using computational and experimental methods. plos.org

Computational Druggability Assessment: This involves analyzing the three-dimensional structure of the target protein to identify potential binding pockets that are suitable for accommodating a small molecule. researchgate.net Programs can predict the size, shape, and physicochemical properties of these pockets. A deep, well-defined hydrophobic pocket is often considered more "druggable" than a flat, featureless surface. researchgate.net

Experimental Druggability Assessment: Techniques such as Nuclear Magnetic Resonance (NMR)-based screening of fragment libraries can be used to experimentally assess the druggability of a target. broadinstitute.org The ability of a protein to bind to a variety of small, low-affinity "fragments" is a good indicator that it possesses druggable binding sites.

The assessment of both assayability and druggability provides critical information for deciding whether to proceed with a full-scale drug discovery effort on a newly identified target of 3-Isoquinolineethanamine.

Preclinical Biological Activity Studies in In Vitro and Animal Models (Mechanistic Focus)

A number of studies have investigated the in vitro antimicrobial activity of various isoquinoline derivatives, demonstrating their potential as scaffolds for the development of new antibacterial agents. While specific data for 3-Isoquinolineethanamine is not available, the broader class of isoquinoline compounds has shown activity against a range of pathogens.

For example, a series of pyrimido-isoquinolin-quinone derivatives were synthesized and tested against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens. Several of these compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL. Another study on tricyclic isoquinoline derivatives reported MIC values of 16 µg/mL and 32 µg/mL against Staphylococcus aureus for two different compounds. nih.gov These compounds also showed activity against Streptococcus pneumoniae and Enterococcus faecium. nih.gov The substitution pattern on the isoquinoline ring has been shown to be important for antibacterial activity. nih.gov

The mechanism of action for the antimicrobial effects of isoquinoline derivatives is likely varied. Some studies suggest that these compounds may act by inhibiting essential bacterial enzymes. For instance, molecular docking studies have implicated S. aureus tyrosyl-tRNA synthetase (TyrRS) as a potential target for some 3-amino-1,2-dihydroisoquinoline derivatives. excelra.com

| Isoquinoline Derivative Class | Bacterial Strain | Reported MIC (µg/mL) |

|---|---|---|

| Pyrimido-isoquinolin-quinones | Methicillin-resistant Staphylococcus aureus (MRSA) | 2 - 32 |

| Gram-positive pathogens | 2 - 32 | |

| Tricyclic isoquinolines | Staphylococcus aureus | 16 - 32 |

| Streptococcus pneumoniae | 32 | |

| Enterococcus faecium | 64 - 128 |

The anti-inflammatory properties of isoquinoline derivatives have been explored in various in vitro and in vivo models, with many compounds demonstrating potent activity through the modulation of key inflammatory pathways.

In Vitro Studies: In vitro studies have frequently utilized lipopolysaccharide (LPS)-stimulated macrophages as a model for inflammation. A novel isoquinoline alkaloid, Litcubanine A, was shown to significantly inhibit the LPS-induced activation of inflammatory macrophages. This was achieved through the inhibition of the NF-κB pathway, leading to a decrease in the production of inflammatory mediators such as inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). Another novel isoquinoline derivative, CYY054c, also inhibited LPS-induced NF-κB expression in macrophages and reduced the release of TNF-α, IL-1β, and interleukin-6 (IL-6), as well as the expression of iNOS and cyclooxygenase-2 (COX-2).

The mechanism of action often involves the suppression of key signaling pathways. For example, some 3-substituted-indolin-2-one derivatives with anti-inflammatory activity were found to inhibit the phosphorylation of Akt, MAPKs (JNK, ERK, and p38), and the NF-κB pathway.

| Isoquinoline Derivative | In Vitro Model | Key Mechanistic Findings |

|---|---|---|

| Litcubanine A | LPS-stimulated macrophages | Inhibition of NF-κB pathway; decreased iNOS, TNF-α, and IL-1β |

| CYY054c | LPS-stimulated macrophages | Inhibition of NF-κB expression; decreased TNF-α, IL-1β, IL-6, iNOS, and COX-2 |

| 3-(3-hydroxyphenyl)-indolin-2-one | LPS-stimulated RAW264.7 cells | Inhibition of Akt, MAPK, and NF-κB signaling pathways |

In Vivo Studies: The anti-inflammatory effects of isoquinoline derivatives have also been demonstrated in animal models. In a rat model of endotoxemia induced by LPS, the administration of CYY054c alleviated the LPS-upregulated plasma concentrations of TNF-α, IL-1β, IL-6, and nitric oxide. This compound also reduced the cardiac expression of monocyte chemotactic protein-1, iNOS, and COX-2, leading to improved cardiac function.

The carrageenan-induced paw edema model in rats is another commonly used in vivo assay for acute inflammation. A study on novel isatin (B1672199) derivatives, which can be considered structurally related to some isoquinoline alkaloids, showed that several compounds significantly reduced carrageenan-induced paw edema. Molecular docking studies suggested that these compounds may exert their effects by inhibiting COX-2.

These preclinical studies highlight the potential of the isoquinoline scaffold in the development of novel anti-inflammatory agents. The consistent observation of NF-κB pathway inhibition across different derivatives suggests this may be a common mechanism of action for this class of compounds.

Assessment of Antiviral Activity in vitro using diverse cell line models

A comprehensive review of scientific literature did not yield specific studies on the in vitro antiviral activity of the compound 3-Isoquinolineethanamine. While research has been conducted on the broader class of isoquinoline derivatives, showing a range of antiviral activities against viruses such as influenza and SARS-CoV-2, data specifically pertaining to 3-Isoquinolineethanamine is not available in the public domain. nih.govnih.gov

Investigations into related isoquinoline compounds have utilized various cell line models to determine antiviral efficacy and cytotoxicity. For instance, studies on certain isoquinolone derivatives against influenza viruses have been performed in Madin-Darby Canine Kidney (MDCK) and human cervical cancer (HeLa) cells. nih.gov In these studies, researchers typically assess the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits viral replication by 50%, and the 50% cytotoxic concentration (CC₅₀), the concentration that causes a 50% reduction in cell viability. The ratio of CC₅₀ to EC₅₀ provides the selectivity index (SI), a measure of the compound's therapeutic window.

Similarly, quinoline-3-carboxylate derivatives have been evaluated for their activity against SARS-CoV-2 using plaque assays and RT-qPCR in appropriate cell lines. nih.gov These studies aim to identify compounds with potent antiviral effects and low toxicity.

However, it is crucial to reiterate that these findings relate to derivatives within the broader isoquinoline family and cannot be directly extrapolated to 3-Isoquinolineethanamine. Without specific experimental data from in vitro assays using various cell line models to test 3-Isoquinolineethanamine against a panel of viruses, its potential as an antiviral agent remains undetermined. Further research is required to explore the bioactivity of this specific chemical entity.

Applications of 3 Isoquinolineethanamine in Medicinal Chemistry and Compound Design

Design and Synthesis of Hybrid Molecules Incorporating the Isoquinolineethanamine Moiety

Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach aims to develop compounds with improved affinity, enhanced efficacy, a better selectivity profile, or a dual mechanism of action compared to the individual parent molecules. The 3-isoquinolineethanamine scaffold is an attractive component for this strategy due to its proven biological versatility and synthetically accessible structure.

The core principle behind creating these hybrids is to combine the favorable properties of the isoquinolineethanamine moiety with those of another bioactive scaffold. This can lead to synergistic effects or the ability to modulate multiple biological targets simultaneously, which is particularly advantageous for treating complex diseases like cancer. For example, researchers have designed and synthesized hybrids of quinoline (B57606) (a structural isomer of isoquinoline) with sulfonamides to create novel anticancer agents. Similarly, the isoquinoline (B145761) scaffold has been incorporated into hybrid structures with other heterocyclic systems like isoxazole (B147169) to generate compounds with potent antifungal activity.

Rationales for Designing Isoquinolineethanamine Hybrids

| Rationale | Description | Example Application Area |

| Dual-Targeting | The hybrid molecule is designed to interact with two different biological targets, potentially leading to a synergistic therapeutic effect or overcoming drug resistance. | Combining an isoquinoline-based kinase inhibitor with a DNA-intercalating agent for cancer therapy. |

| Improved Pharmacokinetics | One moiety of the hybrid can be used to improve the absorption, distribution, metabolism, and excretion (ADME) properties of the other active moiety. | Attaching the isoquinoline scaffold to a molecule with poor solubility to enhance its bioavailability. |

| Targeted Delivery | One part of the hybrid acts as a "homing device," directing the active isoquinolineethanamine portion to a specific cell type or tissue. | Conjugating the scaffold to a glucose molecule to target cancer cells that overexpress glucose transporters. |

| Reduced Side Effects | By combining functionalities, it may be possible to achieve the desired therapeutic effect at a lower concentration, thereby minimizing off-target effects. | Creating a hybrid with both anti-inflammatory and analgesic properties to treat pain and its underlying cause simultaneously. |

This strategy of molecular hybridization continues to be a fruitful area of research, leveraging the privileged nature of the 3-isoquinolineethanamine scaffold to build novel, multifunctional therapeutic candidates.

Development of 3-Isoquinolineethanamine Derivatives as Molecular Probes for Biological Systems

Beyond their therapeutic potential, derivatives of the 3-isoquinolineethanamine scaffold are valuable tools in chemical biology. They can be engineered into molecular probes—compounds designed to study and visualize biological processes in real-time within complex systems like living cells. The inherent structural and photophysical properties of the isoquinoline ring make it an excellent foundation for the development of such probes.

Many isoquinoline derivatives naturally exhibit fluorescence, a property that is essential for their use in modern biological imaging. Scientists can rationally modify the scaffold to fine-tune these fluorescent properties, such as shifting the emission wavelength or enhancing the quantum yield, to suit specific experimental needs. A molecular probe based on the isoquinolineethanamine scaffold typically consists of three key components:

The Recognition Element: The core isoquinolineethanamine structure, which provides the binding affinity and selectivity for a specific biological target (e.g., an enzyme or receptor).

The Reporter Group: Often an intrinsic fluorophore (the isoquinoline ring itself) or an attached tag that generates a detectable signal (e.g., light, radioactivity).

One powerful application of such probes is in Activity-Based Protein Profiling (ABPP) . ABPP is a chemoproteomic technique that uses reactive chemical probes to map the functional state of entire enzyme families directly in native biological systems. An isoquinolineethanamine-based probe could be designed with a reactive "warhead" that forms a covalent bond with the active site of a target enzyme, allowing for its subsequent identification and quantification via mass spectrometry.

In one notable study, a library of 62 isoquinoline alkaloids was screened for their ability to block voltage-gated sodium (NaV) channels using a fluorescence-based assay with voltage sensor probes (VSP). This high-throughput approach allowed for the rapid identification of several alkaloids that inhibited the channel's activity, demonstrating the utility of isoquinoline-based compounds in probe-based discovery platforms. The development of such tools is crucial for identifying new drug targets, understanding disease mechanisms, and discovering novel bioactive compounds.

Exploratory Applications in Agrochemical Research as a Scaffold

The structural features that make the 3-isoquinolineethanamine scaffold valuable in medicine also lend themselves to applications in agriculture. The isoquinoline core is found in compounds used for crop protection, including insecticides and fungicides. The development of novel agrochemicals is critical for ensuring food security, and privileged scaffolds like isoquinoline offer a promising starting point for discovery.

Research has demonstrated that synthetic modification of the isoquinoline ring can lead to potent agrochemicals. For example, a series of hybrid molecules combining isoquinoline and isoxazoline (B3343090) scaffolds were designed and synthesized as potential pesticides. Bioassays revealed that some of these derivatives exhibited potent insecticidal activity against various pests, with efficacy comparable to or exceeding that of some commercial insecticides.

The fungicidal potential of this scaffold has also been extensively explored. Natural isoquinoline alkaloids like berberine (B55584) have been used as botanical fungicides. Building on this, scientists have designed and synthesized novel 3-aryl-isoquinoline derivatives that show excellent, broad-spectrum fungicidal activity against several significant plant pathogens.

Examples of Isoquinoline Derivatives in Agrochemical Research

| Compound Class | Target Application | Finding |

| Isoquinoline-Isoxazoline Hybrids | Insecticide | Discovered a potent new class of isoxazoline insecticide competitive with commercial standards. |

| 3-Aryl-Isoquinoline Derivatives | Fungicide | Compounds showed excellent effectiveness against pathogens like Alternaria solani and Physalospora piricola. |

| Benzylisoquinoline Alkaloids | Insecticide | Natural alkaloids like boldine (B1667363) and pukateine (B191868) demonstrated dose- and time-dependent insecticidal effects against fruit fly larvae. |

| Partially Hydrogenated Isoquinolines | Insecticide | Novel synthesized derivatives were evaluated for toxicological effects against agricultural pests like Aphis gossypii. |

The mechanism of action for these agrochemicals can vary. For insecticides, the target is often the insect's nervous system, such as the GABA-gated chloride channels. For fungicides, derivatives may interfere with critical cellular processes like the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The structural versatility of the isoquinoline scaffold allows for optimization of these activities, making it a continued focus of research for the development of new and effective crop protection agents.

Advanced Analytical Techniques for 3 Isoquinolineethanamine Research

Advanced Spectroscopic and Chromatographic Characterization Methods for 3-Isoquinolineethanamine

The definitive identification and structural elucidation of 3-Isoquinolineethanamine rely on a combination of advanced spectroscopic and chromatographic techniques. These methods provide detailed information on the molecule's connectivity, molecular weight, and purity.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the molecular structure.

¹H NMR : The proton NMR spectrum of 3-Isoquinolineethanamine would exhibit characteristic signals corresponding to the protons on the isoquinoline (B145761) core and the ethylamine (B1201723) side chain. The aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns revealing their positions on the bicyclic ring system. The methylene (B1212753) (-CH₂) protons of the ethylamine group would likely appear as distinct multiplets, with their coupling to each other providing connectivity information.

¹³C NMR : The carbon-13 spectrum provides information on all unique carbon atoms in the molecule. The number of signals confirms the carbon skeleton, with aromatic carbons resonating at lower field than the aliphatic carbons of the ethylamine side chain.

Mass Spectrometry (MS) : MS is used to determine the exact mass of the molecule and to study its fragmentation patterns, which serve as a molecular fingerprint. nih.gov

High-Resolution Mass Spectrometry (HRMS) : Techniques like Time-of-Flight (TOF) or Orbitrap MS can determine the molecular weight of 3-Isoquinolineethanamine with high accuracy (mass errors below 5 mDa), allowing for the unambiguous determination of its elemental formula. nih.gov

Tandem Mass Spectrometry (MS/MS) : In MS/MS analysis, the molecular ion of 3-Isoquinolineethanamine is isolated and fragmented. The resulting product ions are characteristic of the molecule's structure. Common fragmentation pathways for isoquinoline-derived alkaloids often involve cleavage of side chains and ring fissions, providing valuable structural clues. nih.govresearchgate.net

Chromatographic Methods:

Gas Chromatography-Mass Spectrometry (GC-MS) : For volatile derivatives of 3-Isoquinolineethanamine, GC-MS provides excellent separation and identification capabilities. The retention time in the GC column is a characteristic property, while the coupled mass spectrometer provides mass spectra for confirmation. nih.gov

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) : HPLC and UPLC are the primary techniques for the separation and purification of 3-Isoquinolineethanamine. kuleuven.be UPLC, which utilizes sub-2-µm particle columns, offers higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. lcms.cz When coupled with a Diode Array Detector (DAD), it can provide UV-Vis spectra of the compound, aiding in its identification. researchgate.net

The table below summarizes the expected analytical data for the characterization of 3-Isoquinolineethanamine.

| Technique | Parameter | Expected Observation for 3-Isoquinolineethanamine |

| ¹H NMR | Chemical Shift (δ) | Aromatic protons in the ~7.0-9.0 ppm range; Aliphatic -CH₂- protons in the ~2.5-3.5 ppm range. |

| Splitting Pattern | Complex multiplets for aromatic protons; Triplets or multiplets for ethylamine protons. | |

| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons in the ~110-155 ppm range; Aliphatic carbons in the ~30-50 ppm range. |

| HRMS | Exact Mass | Corresponds to the calculated exact mass of the protonated molecule [C₁₁H₁₃N₂]⁺. |

| HPLC/UPLC | Retention Time | A specific retention time under defined chromatographic conditions (column, mobile phase, flow rate). |

| UV-Vis | λmax | Characteristic absorption maxima related to the isoquinoline chromophore. |

Quantification Methods for 3-Isoquinolineethanamine and its Metabolites in Biological Research Matrices (e.g., LC-MS)

Accurate measurement of 3-Isoquinolineethanamine and its metabolites in biological matrices such as plasma, urine, or tissue homogenates is critical for pharmacokinetic and metabolism studies. nih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. kuleuven.bermit.edu.au

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation : The initial step involves extracting the analytes from the complex biological matrix. This is crucial to remove interfering substances like proteins and phospholipids. Common techniques include protein precipitation (PPT) with an organic solvent like acetonitrile (B52724), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). chromatographyonline.com

Chromatographic Separation : An HPLC or UPLC system is used to separate 3-Isoquinolineethanamine and its metabolites from each other and from any remaining matrix components. Reversed-phase chromatography using a C18 column is commonly employed. nih.gov

Mass Spectrometric Detection : A tandem quadrupole mass spectrometer is typically used for detection. lcms.cz The instrument operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored. This provides a high degree of selectivity and sensitivity, allowing for quantification down to picogram-per-milliliter (pg/mL) levels. lcms.cz

Method Validation : The analytical method must be rigorously validated to ensure its accuracy and reliability. Validation parameters typically include linearity, accuracy, precision, selectivity, recovery, and stability, often following guidelines from regulatory agencies. nih.gov